molecular formula C8H6S3 B1597410 Thiophene, 3,3'-thiobis- CAS No. 3807-38-3

Thiophene, 3,3'-thiobis-

Cat. No.: B1597410
CAS No.: 3807-38-3
M. Wt: 198.3 g/mol
InChI Key: NNPKTEYAZSRKAG-UHFFFAOYSA-N
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Description

Thiophene, 3,3'-thiobis- (CAS 3807-38-3) is a sulfur-containing heterocyclic compound characterized by two thiophene rings connected via a sulfur atom at the 3,3'-positions. Its molecular structure imparts unique physicochemical properties, including a calculated octanol-water partition coefficient (logP) of 3.961, ionization energy (IE) of 8.06 eV, and McGowan volume (McVol) of 133.710 ml/mol . This compound shares structural similarities with other thiophene derivatives but distinguishes itself through its disulfide linkage, which influences electronic properties and reactivity. Thiophene derivatives are widely studied for their roles in pharmaceuticals, materials science, and industrial applications due to their aromatic stability and functional versatility .

Properties

IUPAC Name

3-thiophen-3-ylsulfanylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S3/c1-3-9-5-7(1)11-8-2-4-10-6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPKTEYAZSRKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1SC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191479
Record name Thiophene, 3,3'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3807-38-3
Record name 3,3′-Thiobis[thiophene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3807-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 3,3'-thiobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003807383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 3,3'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 3-Methylthiophene (CAS 616-44-4):

  • Structure: A monosubstituted thiophene with a methyl group at the 3-position.
  • Properties: Exhibits higher hydrophobicity compared to unsubstituted thiophene, with density values ranging from 1025.7 to 1068.01 kg/m³ across temperatures (293–338 K) .
  • Key Differences: Lacks the disulfide bridge of 3,3'-thiobis-thiophene, resulting in reduced molecular complexity and different electronic profiles.

b. 3-(Methylthio)-thiophene (CAS 20731-74-2):

  • Structure: Features a methylthio (-SCH₃) substituent on the thiophene ring.
  • Properties: Infrared (IR) absorption bands at 1635–1648 cm⁻¹ suggest distinct vibrational modes due to the thioether group .
  • Key Differences: The methylthio group introduces steric and electronic effects distinct from the sulfur-sulfur linkage in 3,3'-thiobis-thiophene.

c. Bibenzo[c]thiophene Derivatives (e.g., BBT-PhCN4):

  • Structure: Aromatic systems with fused benzene and thiophene rings, modified with electron-withdrawing (e.g., cyanophenyl) or electron-donating (e.g., tert-butylphenyl) groups .
  • Properties: Display tunable HOMO-LUMO gaps (e.g., 2.8–3.2 eV) based on substituents, enabling applications in optoelectronics.
  • Key Differences: Extended conjugation and substituent diversity contrast with the simpler bithiophene structure of 3,3'-thiobis-thiophene.

Physicochemical Properties

Compound logP Ionization Energy (eV) Key Applications
Thiophene, 3,3'-thiobis- 3.961 8.06 Polymer stabilizers, catalysis
3-Methylthiophene ~2.8* ~8.3* Petrochemical intermediates
3-(Methylthio)-thiophene ~3.5* ~7.9* Organic synthesis intermediates
Bibenzo[c]thiophene ~4.2* ~7.5* OLEDs, semiconductors

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